molecular formula C11H14N4 B13972593 1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine CAS No. 35975-20-3

1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine

Cat. No.: B13972593
CAS No.: 35975-20-3
M. Wt: 202.26 g/mol
InChI Key: XLFUUJIWJGORDJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine is a heterocyclic compound that features a pyrazine ring with benzyl and imino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine typically involves the condensation of benzylamine with a suitable pyrazine derivative under controlled conditions. One common method involves the reaction of benzylamine with 2,3-dichloropyrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

  • 1-Benzyl-5-imino-2-pyrazolin-3-ol
  • 1-Benzyl-5-imino-2,3-dihydropyrazine
  • 1-Benzyl-5-imino-2,6-dihydropyrimidine

Comparison: 1-Benzyl-5-imino-2,6-dihydropyrazin-3-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, while 1-Benzyl-5-imino-2-pyrazolin-3-ol may have similar antimicrobial properties, the presence of the hydroxyl group can influence its solubility and interaction with biological targets.

Properties

CAS No.

35975-20-3

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-benzyl-5-imino-2,6-dihydropyrazin-3-amine

InChI

InChI=1S/C11H14N4/c12-10-7-15(8-11(13)14-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,12,13,14)

InChI Key

XLFUUJIWJGORDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=N)CN1CC2=CC=CC=C2)N

Origin of Product

United States

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